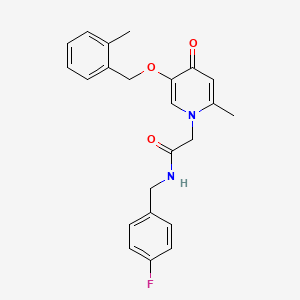

N-(4-fluorobenzyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluorobenzyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide" is a synthetic molecule that appears to be related to a class of compounds designed for their antiallergic properties. These compounds, including similar N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been synthesized in the pursuit of novel antiallergic agents with the potential to inhibit histamine release and other allergic responses .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . These methods are typical in the synthesis of complex organic molecules, where the goal is to build up the desired structure through a series of controlled chemical reactions.

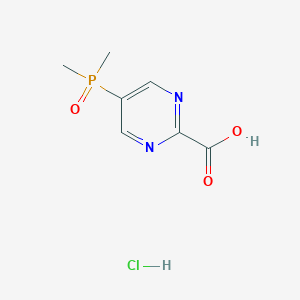

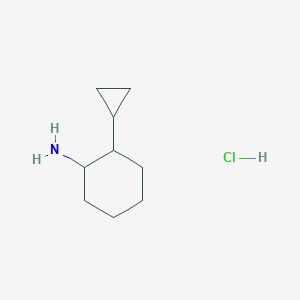

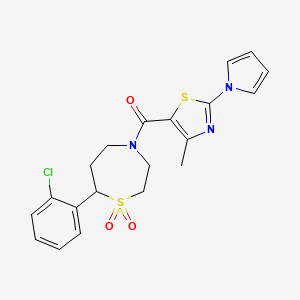

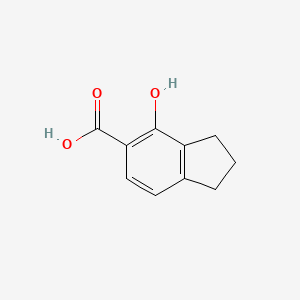

Molecular Structure Analysis

While the specific molecular structure of "N-(4-fluorobenzyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide" is not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods, including NMR, IR, MS, and X-ray crystallography . These techniques allow for the determination of the molecular structure and confirmation of the synthesized compound's identity.

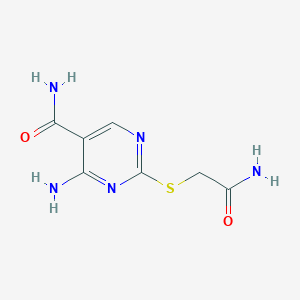

Chemical Reactions Analysis

The chemical reactivity of similar acetamide compounds has been explored, particularly in the context of their antiallergic activity. For instance, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide demonstrated significant potency in inhibiting histamine release and interleukin production, which are key factors in allergic responses . Additionally, the oxidation reactivity of related 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, revealing multiple products depending on the oxidant and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically assessed through their solubility, stability, and ability to interact with biological targets. For example, the antiallergic compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was found to be highly potent in various assays and exhibited good solubility and stability, which are crucial for in vivo efficacy . The identification of synthetic cannabinoids structurally related to these compounds also involves the determination of their physical and chemical properties using techniques like GC-MS and NMR .

Wissenschaftliche Forschungsanwendungen

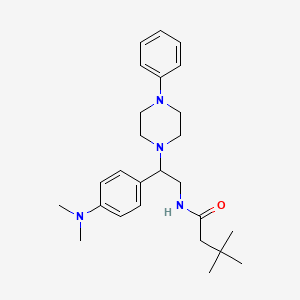

Medicinal Chemistry and Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been explored for their antiallergic properties, highlighting the significance of fluoro-substituted benzyl moieties in enhancing biological activity. For instance, a study by Menciu et al. (1999) synthesized a series of compounds to identify novel antiallergic agents, finding specific amides significantly more potent than established antihistamines in histamine release assays. This research underscores the potential for fluoro-substituted compounds in developing new antiallergic medications (Menciu et al., 1999).

Bioorganic Chemistry and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including compounds with fluoro-substituted benzyl groups, have provided insights into ligand-protein interactions, as well as the compounds' potential applications in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) explored the vibrational spectra, electronic properties, and ligand-binding affinities of these compounds, indicating their utility in both therapeutic contexts and renewable energy applications (Mary et al., 2020).

Pharmacological Evaluation and Analgesic Activity

Further research into (indol-3-yl)alkylamides, including those with 4-fluorobenzyl moieties, has shown promising analgesic properties. Fouchard et al. (2001) synthesized and evaluated a series of compounds for their analgesic activity, finding some to be as potent as reference drugs like flupirtine and ibuprofen. This suggests potential applications in pain management (Fouchard et al., 2001).

Neuroinflammation and PET Imaging

In neuroscientific research, radiotracers with a [18F]fluorobenzene ring, related structurally to the compound , have been developed for PET imaging of translocator protein (TSPO) in ischemic brain. Fujinaga et al. (2018) developed novel radiotracers that showed high binding affinities for TSPO, indicating their utility in visualizing neuroinflammation models, which could be crucial for diagnosing and studying neurological diseases (Fujinaga et al., 2018).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c1-16-5-3-4-6-19(16)15-29-22-13-26(17(2)11-21(22)27)14-23(28)25-12-18-7-9-20(24)10-8-18/h3-11,13H,12,14-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSGYOOZHPHJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)